Cas no 1314769-10-2 (2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine)

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine
- 2-(2-bromo-5-(trifluoromethyl)phenyl)propan-2-amine
- Benzenemethanamine, 2-bromo-α,α-dimethyl-5-(trifluoromethyl)-
- 2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
- 1314769-10-2
- EN300-1930940
-
- Inchi: 1S/C10H11BrF3N/c1-9(2,15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,15H2,1-2H3
- InChI Key: VITMIQMBZCUSOG-UHFFFAOYSA-N
- SMILES: C1(C(C)(C)N)=CC(C(F)(F)F)=CC=C1Br
Computed Properties
- Exact Mass: 281.00270g/mol
- Monoisotopic Mass: 281.00270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.9
Experimental Properties
- Density: 1.461±0.06 g/cm3(Predicted)
- Boiling Point: 253.0±35.0 °C(Predicted)
- pka: 8.50±0.10(Predicted)
2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930940-5.0g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 5g |
$3147.0 | 2023-06-02 | ||
Enamine | EN300-1930940-2.5g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 2.5g |
$2127.0 | 2023-09-17 | ||
Enamine | EN300-1930940-0.25g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 0.25g |
$999.0 | 2023-09-17 | ||
Enamine | EN300-1930940-1.0g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 1g |
$1086.0 | 2023-06-02 | ||
Enamine | EN300-1930940-0.5g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 0.5g |
$1043.0 | 2023-09-17 | ||
Enamine | EN300-1930940-10g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 10g |
$4667.0 | 2023-09-17 | ||
Enamine | EN300-1930940-10.0g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 10g |
$4667.0 | 2023-06-02 | ||
Enamine | EN300-1930940-0.1g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 0.1g |
$956.0 | 2023-09-17 | ||
Enamine | EN300-1930940-5g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 5g |
$3147.0 | 2023-09-17 | ||
Enamine | EN300-1930940-0.05g |
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |
1314769-10-2 | 0.05g |
$912.0 | 2023-09-17 |
2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine Related Literature
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on 2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine
2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine: A Comprehensive Overview
2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine (CAS No. 1314769-10-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its bromine atom at the 2-position of the phenyl ring and a trifluoromethyl group at the 5-position, which contributes to its distinctive chemical properties. The presence of the trifluoromethyl group imparts electron-withdrawing effects, enhancing the compound's reactivity in various chemical transformations. Similarly, the bromine atom at the 2-position introduces additional functional versatility, making this compound a valuable building block in modern organic chemistry.
The synthesis of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine involves a multi-step process that typically begins with the bromination of an aromatic ring. Recent advancements in catalytic methods have enabled more efficient and selective bromination reactions, reducing side reactions and improving yield. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or coupling reactions, depending on the specific precursor used. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis, aligning with current sustainability trends in chemical manufacturing.
One of the most promising applications of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine lies in its use as an intermediate in drug discovery. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it an ideal candidate for constructing bioactive molecules with complex architectures. Recent studies have demonstrated its utility in developing inhibitors for kinases and other enzyme targets, highlighting its potential in therapeutic development.
In addition to pharmaceutical applications, 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine has found relevance in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as in the development of novel semiconducting materials. Researchers have explored its integration into conjugated systems to enhance charge transport properties, which could pave the way for advanced optoelectronic devices.
Recent breakthroughs in computational chemistry have further enhanced our understanding of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine's reactivity and stability. Quantum mechanical calculations have provided insights into its electronic structure, enabling more accurate predictions of its behavior in various chemical environments. These computational tools are increasingly being used to optimize reaction conditions and design novel synthetic pathways for this compound.
The environmental impact and safety profile of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine are also subjects of ongoing research. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that industrial applications of this compound adhere to stringent environmental regulations and promote sustainable practices.
In conclusion, CAS No. 1314769-10-2, or 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine, stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across pharmaceuticals, materials science, and beyond underscore its importance as a key intermediate in contemporary chemical research. As advancements continue to unfold, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.
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